2-(1H-pyrazol-5-yl)pyridine hydrochloride
Description
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h1-6H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVPKSEWGPPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-5-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-5-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(1H-pyrazol-5-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-5-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogues, their coordination behavior, and applications:
Key Comparisons
Coordination Chemistry
- 2-(1H-Pyrazol-5-yl)pyridine vs. 2,6-Bis(5-pyrazolyl)pyridine :
- The former acts as a bidentate ligand, while the latter is tridentate, enabling stronger Ru coordination in solar cell sensitizers. Ruthenium complexes with 2,6-bis(5-pyrazolyl)pyridine exhibit higher photostability and efficiency (>10% in DSSCs) compared to simpler pyrazole-pyridine ligands .
- Boron complexes of 2-(1H-Pyrazol-5-yl)pyridine show ion-selective fluorescence, a feature absent in the bis-pyrazole analogue .
Pharmaceutical Utility
- This compound vs. 2-(1-Methyl-1H-pyrazol-5-yl)piperidine HCl :
Stability and Reactivity
- Hydrochloride Salts :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-pyrazol-5-yl)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine derivatives with hydrazine analogs, followed by HCl salt formation. Evidence suggests that substituent positioning on the pyridine ring significantly impacts reactivity. For example, reactions with boron trifluoride (BPh₃) under anhydrous conditions at 80–100°C yield stable intermediates . Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of reactants (e.g., 1:1.2 pyridine:hydrazine) must be optimized to avoid byproducts like unreacted hydrazine or dimerization. Yield improvements (70–85%) are achievable via slow addition of HCl to precipitate the hydrochloride salt .
Q. How can researchers safely handle this compound given its hazards?
- Methodological Answer : Safety data sheets (SDS) for structurally related pyrazole-pyridine derivatives indicate skin/eye irritation (Category 2) and recommend:
- Engineering Controls : Use fume hoods for weighing and handling .
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica-based materials .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm (pyridine ring) and δ 6.5–7.0 ppm (pyrazole C-H), with coupling constants (J = 2–3 Hz) confirming substituent positions .
- FTIR : Stretching vibrations at 3400–3200 cm⁻¹ (N-H of pyrazole) and 1650–1600 cm⁻¹ (C=N) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 146.1 (free base) and [M-Cl]⁺ for the hydrochloride form .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries of 2-(1H-pyrazol-5-yl)pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (via SHELX software) is critical. For example:
- Torsion Angles : Pyrazole-pyridine dihedral angles (~15–25°) indicate planarity deviations affecting π-π stacking in ligand-receptor studies .
- Hydrogen Bonding : HCl salt formation introduces N–H···Cl interactions (2.8–3.1 Å), altering solubility profiles .
- Validation : Compare experimental bond lengths (C-N: 1.33–1.37 Å) against DFT-optimized models to identify computational discrepancies .
Q. What strategies address inconsistent biological activity data in kinase inhibition assays?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : DMSO (common solvent) may stabilize/destabilize the hydrochloride form; use PBS (pH 7.4) for in vitro assays .
- Protonation States : The pyridine nitrogen (pKa ~4.5) is protonated at physiological pH, altering binding affinities. Validate via pH-dependent IC₅₀ measurements .
- Off-Target Interactions : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3LAJ for kinase targets) to predict binding poses. Focus on pyrazole-pyridine interactions with hinge regions .
- QSAR Models : Corporate Hammett constants (σ) for substituents at pyrazole-C3 to predict electron-withdrawing/donating effects on activity .
- MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories) to identify residues critical for selectivity (e.g., Gatekeeper mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
